molecular formula C14H19F2NO3S B13708471 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

Cat. No.: B13708471
M. Wt: 319.37 g/mol
InChI Key: AXSQWMQRSKSIAS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound with the molecular formula C14H20F2NO3S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a difluoroethyl group and a methylbenzenesulfonate moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride to form 2,2-difluoroethyl p-toluenesulfonate. This intermediate is then reacted with 4-piperidone under basic conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the piperidine ring can engage in ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H19F2NO3S/c1-11-2-4-13(5-3-11)21(18,19)20-12-6-8-17(9-7-12)10-14(15)16/h2-5,12,14H,6-10H2,1H3

InChI Key

AXSQWMQRSKSIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC(F)F

Origin of Product

United States

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